molecular formula C17H16F2N2O2 B7629003 N,2-bis(4-fluorophenyl)morpholine-4-carboxamide

N,2-bis(4-fluorophenyl)morpholine-4-carboxamide

Katalognummer B7629003
Molekulargewicht: 318.32 g/mol
InChI-Schlüssel: OGONLIDWBGUGKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,2-bis(4-fluorophenyl)morpholine-4-carboxamide, also known as FLX475, is a small molecule inhibitor that targets the CCR4 receptor. CCR4 is a chemokine receptor that plays a crucial role in the immune system and is overexpressed in various types of cancer. FLX475 has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment.

Wirkmechanismus

N,2-bis(4-fluorophenyl)morpholine-4-carboxamide targets the CCR4 receptor, which is overexpressed in various types of cancer cells. By inhibiting this receptor, N,2-bis(4-fluorophenyl)morpholine-4-carboxamide can prevent the migration and invasion of cancer cells, as well as the recruitment of immune cells that promote tumor growth. N,2-bis(4-fluorophenyl)morpholine-4-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
N,2-bis(4-fluorophenyl)morpholine-4-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity. In preclinical studies, N,2-bis(4-fluorophenyl)morpholine-4-carboxamide has been shown to accumulate in tumor tissues, indicating its potential for targeted cancer therapy. N,2-bis(4-fluorophenyl)morpholine-4-carboxamide has also been shown to modulate the immune system, promoting an anti-tumor immune response.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N,2-bis(4-fluorophenyl)morpholine-4-carboxamide is its specificity for the CCR4 receptor, which reduces the risk of off-target effects. N,2-bis(4-fluorophenyl)morpholine-4-carboxamide also has good pharmacokinetic properties, making it a suitable candidate for in vivo studies. However, one limitation is the lack of clinical data, which limits the translation of preclinical findings to human patients.

Zukünftige Richtungen

1. Clinical trials to investigate the safety and efficacy of N,2-bis(4-fluorophenyl)morpholine-4-carboxamide in cancer patients.
2. Combination studies with other cancer therapies to enhance the anti-tumor effects of N,2-bis(4-fluorophenyl)morpholine-4-carboxamide.
3. Development of biomarkers to identify patients who are most likely to benefit from N,2-bis(4-fluorophenyl)morpholine-4-carboxamide treatment.
4. Investigation of N,2-bis(4-fluorophenyl)morpholine-4-carboxamide in other diseases where CCR4 is involved, such as autoimmune disorders and viral infections.
5. Development of more potent and selective CCR4 inhibitors based on the structure of N,2-bis(4-fluorophenyl)morpholine-4-carboxamide.

Synthesemethoden

N,2-bis(4-fluorophenyl)morpholine-4-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a morpholine ring, followed by the introduction of two fluorine atoms and a carboxamide group. The final product is obtained through purification and characterization using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

N,2-bis(4-fluorophenyl)morpholine-4-carboxamide has been extensively studied in preclinical models for its potential use in cancer treatment. It has been shown to inhibit tumor growth and metastasis in various types of cancer, including melanoma, breast cancer, and lung cancer. N,2-bis(4-fluorophenyl)morpholine-4-carboxamide has also been investigated for its potential use in combination with other cancer therapies, such as checkpoint inhibitors and chemotherapy.

Eigenschaften

IUPAC Name

N,2-bis(4-fluorophenyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O2/c18-13-3-1-12(2-4-13)16-11-21(9-10-23-16)17(22)20-15-7-5-14(19)6-8-15/h1-8,16H,9-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGONLIDWBGUGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.